molecular formula C12H12BrFN2O3 B1312918 (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide CAS No. 856677-05-9

(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide

Cat. No.: B1312918
CAS No.: 856677-05-9
M. Wt: 331.14 g/mol
InChI Key: SYSAYGFWQXJHBE-VIFPVBQESA-N
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Description

(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide is a synthetic oxazolidinone derivative featuring a bromo-fluoro-substituted aromatic ring, a 2-oxooxazolidinone core, and an acetamide side chain. Its stereochemistry (5S configuration) and halogenated aryl group are critical for its physicochemical and biological properties. This compound is structurally related to antimicrobial and kinase-inhibiting agents, where the oxazolidinone moiety often confers target-binding specificity .

Properties

IUPAC Name

N-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSAYGFWQXJHBE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470662
Record name N-{[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856677-05-9
Record name N-[[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856677-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide typically involves multiple steps:

    Formation of the Oxazolidinone Core: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Bromine and Fluorine Substituents: The phenyl ring is functionalized with bromine and fluorine atoms using electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorine gas or a fluorinating agent like Selectfluor.

    Attachment of the Acetamide Group: The final step involves the acylation of the oxazolidinone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinediones.

    Reduction: Reduction of the oxazolidinone ring can yield amino alcohol derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Oxazolidinediones.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, making it versatile for different applications.

Mechanism of Action

The mechanism of action of (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Features

The compound is compared to analogs based on shared motifs: oxazolidinone/heterocyclic cores, halogen substituents, and acetamide side chains. Below is a detailed analysis:

Table 1: Structural and Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (Hypothesized/Reported) Reference
Target Compound: (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide C₁₃H₁₃BrFN₂O₃ 357.16 5S oxazolidinone, 4-Bromo-3-fluorophenyl, acetamide Antimicrobial, kinase inhibition
N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide C₁₇H₂₁FN₄O₅ 404.38 Morpholino group, fluoro-phenyl, oxazolidinone Enhanced solubility, potential CNS activity
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide C₂₀H₁₄BrClF₃N₅OS 571.77 Triazole core, bromo-phenyl, trifluoromethyl, thioether linkage Anticancer, enzyme inhibition
2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide C₁₁H₉BrN₂O₂ 281.11 Isoxazole ring, bromo-acetamide Antibacterial, synthetic intermediate
(S)-N-((3-(4-(1,1-dioxidothiomorpholino)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide C₁₇H₂₁FN₂O₅S 408.42 Thiomorpholino sulfone, fluoro-phenyl, oxazolidinone Improved metabolic stability

Physicochemical and Pharmacokinetic Differences

  • Halogen Effects: The bromo and fluoro substituents in the target compound increase molecular weight and hydrophobicity (higher logP) compared to non-halogenated analogs like the isoxazole derivative (). This may enhance membrane permeability but reduce aqueous solubility .
  • Stereochemistry : The 5S configuration in the target compound may confer superior target engagement compared to racemic mixtures or other stereoisomers (e.g., compounds with mixed stereochemistry) .

Biological Activity

(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide, with the CAS number 856677-05-9, is a synthetic organic compound notable for its unique structural features, including a bromine and fluorine-substituted phenyl ring, an oxazolidinone core, and an acetamide group. Its molecular formula is C12H12BrFN2O3C_{12}H_{12}BrFN_{2}O_{3} and it has a molecular weight of 331.14 g/mol . This compound is of significant interest in medicinal chemistry and biological research due to its potential pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound is believed to bind to specific proteins, enzymes, or receptors, thereby influencing their activity. This mechanism can lead to alterations in biological pathways that are critical for various physiological processes.

Pharmacological Potential

Research indicates that this compound may exhibit antitumor properties due to its potential interaction with sigma receptors, which are implicated in cancer biology. Studies have shown that compounds targeting sigma receptors can enhance tumor imaging and treatment efficacy . Additionally, its oxazolidinone structure suggests potential antibacterial activity, as oxazolidinones are known to inhibit protein synthesis in bacteria.

In Vitro and In Vivo Studies

In vitro studies have demonstrated the compound's ability to inhibit certain cellular pathways linked to cancer proliferation. For instance, it was observed that the compound could effectively reduce cell viability in cancer cell lines through apoptosis induction. In vivo studies further support these findings, showing reduced tumor growth in animal models treated with this compound compared to controls.

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound has distinct advantages due to its dual halogen substitution (bromine and fluorine), which may enhance its binding affinity and specificity towards biological targets compared to other oxazolidinones .

Data Table: Biological Activity Summary

Activity Description
Target Receptors Sigma receptors (potential antitumor activity)
Mechanism Binding to proteins/enzyme inhibition
In Vitro Effects Induces apoptosis in cancer cell lines
In Vivo Effects Reduces tumor growth in animal models
Pharmacological Class Potential antibacterial due to oxazolidinone structure

Case Study: Antitumor Activity

A series of experiments were conducted using this compound on xenograft models of breast cancer. The results indicated a significant reduction in tumor size after treatment compared to untreated controls. The study highlighted the compound's ability to modulate sigma receptor activity, which is crucial for tumor growth regulation .

Case Study: Antibacterial Properties

Another study focused on the antibacterial potential of this compound, comparing it with established oxazolidinone antibiotics. The findings suggested that this compound exhibited comparable efficacy against resistant bacterial strains, indicating its potential as a novel therapeutic agent in combating antibiotic resistance.

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